molecular formula C16H19N5O6 B13862117 Kinetin-9-glucoside

Kinetin-9-glucoside

Cat. No.: B13862117
M. Wt: 377.35 g/mol
InChI Key: OYLTWZIEBYEQGY-XSINZLFSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kinetin-9-glucoside is a cytokinin, a class of plant hormones that play a crucial role in cell division, growth, and development. This compound is a glucoside derivative of kinetin, where a glucose molecule is attached to the nitrogen atom at the 9th position of the adenine ring. This compound is known for its role in regulating various physiological processes in plants, including cell division, differentiation, and response to environmental stimuli .

Preparation Methods

Synthetic Routes and Reaction Conditions

Kinetin-9-glucoside can be synthesized through the reaction of kinetin with UDP-D-glucose, catalyzed by a UDP glycosyltransferase enzyme . The reaction conditions typically involve an aqueous medium at a controlled pH and temperature to facilitate the enzymatic activity.

Industrial Production Methods

Industrial production of this compound involves biotechnological approaches, utilizing genetically engineered microorganisms or plant cell cultures that express the necessary glycosyltransferase enzymes. These systems are optimized for high yield and purity of the product, often involving fermentation processes followed by purification steps such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Kinetin-9-glucoside undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.

    Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its activity.

    Substitution: Substitution reactions can occur at the glucose moiety or the adenine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under mild conditions to prevent degradation of the compound.

    Reduction: Reducing agents such as sodium borohydride are used under controlled conditions to achieve selective reduction.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired modification.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities and applications.

Scientific Research Applications

Kinetin-9-glucoside has a wide range of scientific research applications:

Properties

Molecular Formula

C16H19N5O6

Molecular Weight

377.35 g/mol

IUPAC Name

(2R,4S,5S,6R)-2-[6-(furan-2-ylmethylamino)purin-9-yl]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C16H19N5O6/c22-5-9-11(23)12(24)13(25)16(27-9)21-7-20-10-14(18-6-19-15(10)21)17-4-8-2-1-3-26-8/h1-3,6-7,9,11-13,16,22-25H,4-5H2,(H,17,18,19)/t9-,11-,12+,13?,16-/m1/s1

InChI Key

OYLTWZIEBYEQGY-XSINZLFSSA-N

Isomeric SMILES

C1=COC(=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4C([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

C1=COC(=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

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